![molecular formula C19H17FN4O4S B2730008 5-((2,4-dioxopentan-3-yl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-41-6](/img/structure/B2730008.png)
5-((2,4-dioxopentan-3-yl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-((2,4-dioxopentan-3-yl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H17FN4O4S and its molecular weight is 416.43. The purity is usually 95%.
BenchChem offers high-quality 5-((2,4-dioxopentan-3-yl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2,4-dioxopentan-3-yl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research demonstrates the synthesis of novel heterocyclic compounds derived from similar structures, showcasing applications in developing new pharmacologically active molecules. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the potential for creating new therapeutic agents (A. Abu‐Hashem et al., 2020). This indicates that similar synthetic approaches could be applied to the compound for the development of new drugs with specific biological activities.
Anticancer and Antibacterial Agents
The synthesis and evaluation of new arylazothiophene and arylazopyrazole derivatives as antitumor agents point towards the application of structurally similar compounds in cancer research. These compounds showed significant activity in certain cancer cells, indicating the potential for the development of new anticancer therapies (A. Fadda et al., 2012). This suggests that the compound could be explored for its anticancer properties through similar synthetic and evaluative approaches.
Molecular Design for Sensing Applications
The molecular design of donor–π–acceptor (D–π–A) pyrimidine-phthalimide derivatives for photophysical properties and pH-sensing applications demonstrates the potential for using similar compounds in sensor development. Such compounds exhibited solid-state fluorescence and solvatochromism, useful for creating colorimetric pH sensors (Han Yan et al., 2017). This area of research indicates that the compound could be utilized in the development of new materials for sensing and imaging applications, leveraging its structural features for photophysical property tuning.
properties
IUPAC Name |
5-(2,4-dioxopentan-3-ylsulfanyl)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S/c1-9(25)14(10(2)26)29-17-13-16(23(3)19(28)24(4)18(13)27)21-15(22-17)11-5-7-12(20)8-6-11/h5-8,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOKDSKSNYGGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,4-dioxopentan-3-yl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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